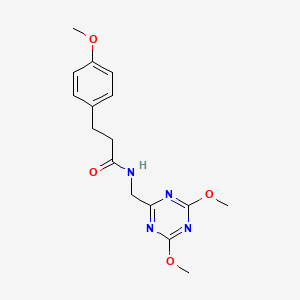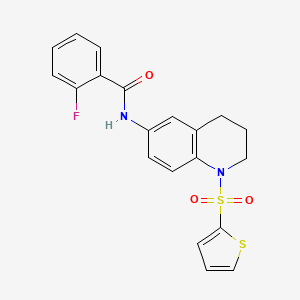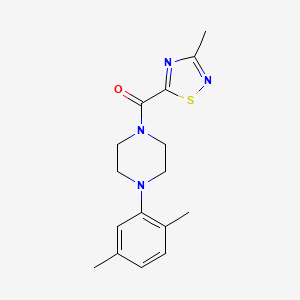
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DMTMM and is a highly reactive coupling reagent that is used in organic synthesis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 4,6-dimethoxy-1,3,5-triazine with formaldehyde to form 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl alcohol. This intermediate is then reacted with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. The final step involves the reaction of the benzylidene derivative with 3-(4-methoxyphenyl)propanoyl chloride to form the desired product.
Starting Materials
4,6-dimethoxy-1,3,5-triazine, formaldehyde, 4-methoxybenzaldehyde, 3-(4-methoxyphenyl)propanoyl chloride
Reaction
4,6-dimethoxy-1,3,5-triazine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl alcohol., The intermediate 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl alcohol is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid to form the corresponding benzylidene derivative., The benzylidene derivative is then reacted with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide.
作用机制
The mechanism of action of DMTMM involves the activation of carboxylic acids by forming an intermediate mixed anhydride with 4,6-dimethoxy-1,3,5-triazin-2-amine. This intermediate then reacts with the nucleophile (amino group or hydroxyl group) to form a stable amide or ester bond.
生化和生理效应
DMTMM has no known biochemical or physiological effects on the human body as it is primarily used in laboratory experiments. However, it is important to handle this compound with care as it is highly reactive and can cause skin and eye irritation if not handled properly.
实验室实验的优点和局限性
One of the main advantages of using DMTMM as a coupling reagent is its high reactivity and selectivity towards carboxylic acids. It is also easy to handle and store, making it a popular choice in laboratory experiments. However, DMTMM has some limitations, such as its high cost and the need for anhydrous conditions during its synthesis and handling.
未来方向
There are several future directions for the use of DMTMM in scientific research. One potential application is in the synthesis of new drugs and therapeutic agents. DMTMM could also be used in the preparation of new materials with specific properties, such as biocompatibility or conductivity. Additionally, further research could be conducted to explore the potential of DMTMM in the field of biotechnology, such as the development of new diagnostic tools or biosensors.
Conclusion:
In conclusion, DMTMM is a highly reactive coupling reagent that has found widespread use in scientific research. Its ability to form stable amide bonds between carboxylic acids and nucleophiles has made it a valuable tool in the synthesis of peptides, oligonucleotides, and other biologically active compounds. While DMTMM has some limitations, its potential applications in the development of new drugs, materials, and biotechnologies make it an exciting area of research for the future.
科学研究应用
DMTMM has been widely used in scientific research for the synthesis of peptides, oligonucleotides, and other biologically active compounds. It is an effective coupling reagent that enables the formation of stable amide bonds between amino acids and nucleotides. DMTMM is also used in the preparation of various biomolecules such as peptides, proteins, and nucleic acids.
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-12-7-4-11(5-8-12)6-9-14(21)17-10-13-18-15(23-2)20-16(19-13)24-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWAIBCXZDBOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)
![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)
![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)


![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)

![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)
![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)